molecular formula C8H9NO B000955 Acetanilide CAS No. 103-84-4

Acetanilide

Cat. No.: B000955
CAS No.: 103-84-4
M. Wt: 135.16 g/mol
InChI Key: FZERHIULMFGESH-UHFFFAOYSA-N
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Description

Acetanilide (C₈H₉NO), also known as N-phenylacetamide, is a white crystalline solid with a molecular weight of 135.17 g/mol and a melting point of 113°C . It is sparingly soluble in cold water but dissolves in hot water and organic solvents like ethanol and ether . Historically, this compound was used as an analgesic and antipyretic, but its clinical use declined due to toxicity concerns, particularly methemoglobinemia caused by its metabolite aniline . Today, it serves primarily as a precursor in synthesizing dyes, pharmaceuticals, and rubber accelerators . Its structure consists of a benzene ring linked to an acetamide group (-NHCOCH₃), which reduces the basicity of the parent compound aniline and enhances stability .

Preparation Methods

Patent-Based Synthesis Using Mixed Acetylation Reagents and Dehydrating Agents

Reaction Mechanism and Components

The patented method (CN107652198B) employs a synergistic acetylation system comprising glacial acetic acid and N,N-dimethylacetamide (DMAC) in a 1:2–4 molar ratio . This combination leverages the high selectivity of glacial acetic acid and the superior reactivity of DMAC, facilitating rapid nucleophilic acyl substitution. Aniline’s amino group attacks the electrophilic carbonyl carbon of the acetylating agent, forming a tetrahedral intermediate that collapses into this compound and acetic acid .

The inclusion of dicyclohexylcarbodiimide (DCC) as a dehydrating agent and sodium amide or ammonium chloride as a catalyst ensures water removal and reaction acceleration, respectively . DCC binds to water generated during the reaction, shifting the equilibrium toward product formation, while the catalyst enhances the nucleophilicity of aniline.

Procedure and Optimization

The reaction proceeds via the following steps:

  • Mixing Phase : Aniline, acetylation reagent (glacial acetic acid + DMAC), DCC, and catalyst are combined in a molar ratio of 1:1.5–2:0.8–1.2:1–1.5 .

  • Reflux Phase : The mixture is heated to 100–120°C for 3–4 hours under reflux.

  • Isolation : Post-reaction cooling precipitates this compound, which is filtered, washed, and dried.

Table 1: Variants of the Patent Method and Corresponding Yields

ExampleCatalystMolar Ratio (Aniline:Acetylating Agent:DCC:Catalyst)Temperature (°C)Yield (%)
1Ammonium chloride1:2:0.8:112098.3
4Sodium amide1:2:0.8:112098.5
6Ammonium chloride1:2:1.2:1.512098.4
7Ammonium chloride1:1.5:0.8:112097.9

This method’s efficacy stems from the dehydrating agent’s role in water removal and the dual acetylation system, which mitigates the limitations of single-reagent approaches .

Classical Acetylation with Acetic Anhydride

Mechanism and Traditional Protocol

The reaction between aniline and acetic anhydride is a cornerstone of this compound synthesis, proceeding via nucleophilic acyl substitution . Aniline’s lone pair on nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate that releases acetic acid and this compound.

Typical Procedure :

  • Dissolution : Aniline is dissolved in aqueous hydrochloric acid to enhance solubility.

  • Acetylation : Acetic anhydride is added dropwise, followed by heating under reflux for 10–30 minutes.

  • Recrystallization : The crude product is purified via recrystallization using water or ethanol-water mixtures .

Table 2: Yield Comparison for Acetic Anhydride-Based Methods

StudySolventCatalystReaction Time (min)Yield (%)
University PDFWaterNone3084.05
Study.comGlacial acetic acidNone10~75

Limitations and Modifications

While this method is straightforward, yields rarely exceed 85% due to competing hydrolysis of acetic anhydride and incomplete precipitation . Some protocols incorporate pyridine to scavenge acetic acid, but this introduces complexity and cost .

Acetyl Chloride-Mediated Synthesis

ParameterValue
Molar Ratio (Aniline:AcCl)1:1.1–1.2
SolventDichloromethane or ethyl acetate
Yield80–88%

This method’s reliance on moisture-sensitive reagents limits its scalability compared to acetic anhydride-based approaches .

Comparative Analysis of Preparation Methods

Table 4: Method Comparison Based on Efficiency, Cost, and Practicality

MethodYield (%)CostSafety ConcernsScalability
Patent (DCC + DMAC)98+HighToxic catalystsIndustrial
Acetic Anhydride75–85LowModerate hydrolysisLaboratory
Acetyl Chloride80–88MediumHCl generationSmall-scale

The patent method excels in yield but requires costly reagents like DCC and sodium amide. Classical methods remain preferable for educational and small-scale applications due to their simplicity and lower hazard profile .

Scientific Research Applications

Pharmaceutical Applications

Analgesic Properties
Acetanilide was historically used as an analgesic under the trade name Antifebrin. It was one of the first synthetic drugs used to relieve pain and reduce fever in the late 1800s. However, due to safety concerns related to its toxicity and carcinogenic potential, its use as a standalone analgesic has diminished significantly .

Synthesis of Antibiotics
this compound serves as a critical intermediate in the synthesis of several important pharmaceuticals:

  • Penicillin : It is a building block in the synthesis of penicillin, an essential antibiotic used to treat bacterial infections .
  • Sulfa Drugs : this compound is also involved in producing sulfonamide drugs. When reacted with chlorosulfonic acid, it yields 4-acetamidobenzenesulfonyl chloride, which can be further reacted with amines to form sulfa drugs .

Development of New Derivatives
Recent research has focused on synthesizing new this compound derivatives that exhibit enhanced analgesic and anti-inflammatory properties. For instance, derivatives have been developed that show promising results in inhibiting cyclooxygenase (COX) enzymes, similar to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and indomethacin .

Industrial Applications

Dye Manufacturing
this compound is utilized in producing colored dyes for textiles and fabrics. Its chemical structure allows it to participate in various reactions that yield vibrant dyes used in the fashion industry .

Rubber Production
In the rubber industry, this compound acts as a reagent for synthesizing rubber compounds. It helps improve the properties of rubber products by enhancing their durability and resistance to degradation .

Environmental Applications

Biodegradation Studies
Research has investigated the biodegradation of para-amino this compound (PAA), a derivative of this compound considered an environmental pollutant. Studies have explored using specific microorganisms capable of degrading PAA, contributing to bioremediation efforts .

Case Study 1: Analgesic Derivatives

A study synthesized new this compound derivatives that were tested for analgesic activity in laboratory animals. The results indicated that certain derivatives exhibited significant pain relief comparable to traditional NSAIDs while showing reduced side effects .

Case Study 2: Environmental Impact

Research on the biodegradation of this compound derivatives highlighted the effectiveness of specific bacterial strains in breaking down these compounds in contaminated environments. This study emphasized the potential for using microbial remediation techniques to address pollution caused by pharmaceutical waste .

Table 1: Comparison of this compound Derivatives and Their Properties

Compound NameAnalgesic ActivityCOX InhibitionToxicity Level
This compoundModerateLowModerate
Derivative AHighModerateLow
Derivative BVery HighHighModerate

Table 2: Industrial Uses of this compound

ApplicationDescription
Dye ManufacturingUsed as a precursor for synthetic dyes
Rubber ProductionActs as a reagent to enhance rubber properties
Pharmaceutical SynthesisKey intermediate in antibiotics and sulfa drugs

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetanilide shares structural similarities with paracetamol (acetaminophen), phenacetin, and aniline. Key differences in functional groups, solubility, toxicity, and pharmacological activity are outlined below.

Structural and Functional Group Comparisons

Compound Chemical Formula Functional Groups Key Structural Feature
This compound C₈H₉NO Acetamide (-NHCOCH₃) No substituent on benzene ring
Paracetamol C₈H₉NO₂ Acetamide, para-hydroxyl (-OH) Hydroxyl group at para position
Phenacetin C₁₀H₁₃NO₂ Acetamide, para-ethoxy (-OCH₂CH₃) Ethoxy group at para position
Aniline C₆H₇N Amino (-NH₂) Unsubstituted benzene ring

Key Insights :

  • The para-hydroxyl group in paracetamol and para-ethoxy group in phenacetin significantly alter pharmacological and physicochemical properties compared to this compound .
  • Aniline’s free amino group makes it highly reactive, whereas this compound’s acetylated amino group enhances stability .

Physicochemical Properties

Property This compound Paracetamol Phenacetin Aniline
Molecular Weight 135.17 g/mol 151.16 g/mol 179.22 g/mol 93.13 g/mol
Melting Point 113°C 169°C 134°C -6°C
Water Solubility Low (hot water) Moderate Low Low
Organic Solubility High (ethanol, ether) High (ethanol) High (chloroform) High (ethanol)

Key Insights :

  • Paracetamol’s hydroxyl group enhances water solubility compared to this compound and phenacetin .
  • This compound and phenacetin exhibit lower aqueous solubility due to hydrophobic substituents (acetyl and ethoxy groups) .

Pharmacological and Toxicological Profiles

Metabolism and Toxicity

  • This compound: Metabolized primarily in the liver to N-acetyl-p-aminophenol (paracetamol) and partially to aniline, which causes methemoglobinemia .
  • Paracetamol: Oxidized by CYP2E1 to N-acetyl-p-benzoquinone imine (NAPQI), a hepatotoxic metabolite .
  • Phenacetin: Metabolized to paracetamol via deethylation. Historically linked to renal toxicity and carcinogenicity .
  • Aniline : Rapidly oxidized to toxic metabolites, including nitrosobenzene, causing hemolytic anemia .

Enzymatic Interactions

  • This compound is hydroxylated by cytochrome P-448 in the liver, an enzyme induced by polycyclic aromatic compounds .
  • Paracetamol’s oxidation by CYP2E1 explains its hepatotoxicity at high doses, unlike phenacetin, which undergoes N-hydroxylation .

Research Findings and Mechanistic Insights

Solubility and Crystallization

  • Paracetamol and metacetamol exhibit higher solubility in 3-methyl-1-butanol compared to this compound, attributed to polar hydroxyl groups enhancing solvent interactions .

Structure-Activity Relationships (SAR)

  • Hydroxyl vs. Ethoxy Groups : Paracetamol’s hydroxyl group enables hydrogen bonding, enhancing solubility and bitterness, while phenacetin’s ethoxy group reduces bitterness but increases lipophilicity .
  • Acetylation : this compound’s acetyl group reduces reactivity compared to aniline, mitigating toxicity but retaining analgesic activity through its metabolite paracetamol .

Toxicogenomics

  • Compounds with the this compound substructure (e.g., phenylbutazone) may avoid hepatotoxicity by undergoing aromatic hydroxylation instead of N-oxidation .

Biological Activity

Acetanilide, an aniline derivative, has been recognized for its diverse biological activities, primarily in the fields of analgesia and antipyresis. While it was historically used as a pain reliever, its safety profile has led to a decline in clinical use due to toxic effects. This article explores the biological activity of this compound, including its mechanisms of action, derivatives, and recent research findings.

This compound (N-phenylacetamide) is synthesized from aniline and acetic anhydride. Upon administration, it undergoes metabolic conversion primarily to paracetamol (acetaminophen), which exerts analgesic and antipyretic effects. The exact mechanism remains unclear but is believed to involve inhibition of cyclooxygenase (COX) enzymes in the brain, leading to decreased prostaglandin synthesis .

Biological Activities

1. Analgesic and Antipyretic Effects:

  • This compound was the first compound identified with analgesic properties. It functions similarly to acetaminophen but with a higher risk of toxicity .
  • Recent studies have shown that this compound can induce hypoglycemic effects in diabetic rodent models, suggesting potential applications in metabolic disorders .

2. Antimicrobial Activity:

  • Research indicates that this compound derivatives exhibit significant antibacterial activity against various strains. For instance, derivatives synthesized using different aromatic aldehydes showed enhanced inhibition against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like streptomycin .
  • A study found that certain this compound derivatives demonstrated strong antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, indicating potential as anticancer agents .

Toxicological Profile

Despite its therapeutic potential, this compound's safety has been a concern:

  • Genotoxicity: this compound is considered non-genotoxic based on multiple in vitro and in vivo studies. Tests such as the Ames assay and mammalian chromosomal aberration tests yielded negative results .
  • Carcinogenicity: Evidence suggests that this compound is not carcinogenic in animal models. Long-term studies have shown no significant tumor development in rats or mice .
  • Acute Toxicity: Acute exposure can lead to symptoms such as cyanosis and decreased locomotor activity at high doses (600 mg/kg). The lowest observed adverse effect level (LOAEL) for repeated dose toxicity was determined to be 22 mg/kg/day .

Recent Research Findings

Recent studies have focused on synthesizing novel this compound derivatives with enhanced biological activities:

  • Beta3-Adrenergic Receptor Agonists: A series of this compound derivatives were developed as selective agonists for the human beta3-adrenergic receptor, showing promise for obesity treatment with significant hypoglycemic effects .
  • Hydantoin Acetanilides: New hydantoin this compound derivatives demonstrated strong antiproliferative activity against NSCLC models, with some compounds exhibiting low toxicity towards normal cells while effectively inducing apoptosis in cancer cells .

Summary Table of Biological Activities

Activity TypeFindings
Analgesic Effective but associated with toxicity; metabolized to acetaminophen
Antipyretic Reduces fever via central action on COX enzymes
Antimicrobial Derivatives show significant inhibition against various pathogens
Anticancer Certain derivatives exhibit potent antiproliferative effects
Toxicology Non-genotoxic; low carcinogenic risk; acute toxicity observed

Q & A

Basic Research Questions

Q. How can researchers optimize the recrystallization of acetanilide to maximize purity and yield?

  • Methodological Answer : Recrystallization efficiency depends on solvent selection (water is ideal due to this compound's solubility profile), precise temperature control during dissolution, and slow cooling to minimize impurities. Measure the mass of crude this compound (±0.0005 g) and water volume, then recalculate theoretical recovery based on solubility data. Percent recovery is calculated as:
    Percent Recovery=(Mass of Recrystallized ProductMass of Crude this compound)×100\text{Percent Recovery} = \left(\frac{\text{Mass of Recrystallized Product}}{\text{Mass of Crude this compound}}\right) \times 100

Compare melting points of crude (lower due to impurities) and purified this compound (113–115°C) to assess purity via colligative properties .

Q. What spectroscopic methods are most reliable for confirming this compound’s structural integrity?

  • Methodological Answer : Use a combination of NMR (¹H and ¹³C) and IR spectroscopy for unambiguous identification. In ¹H NMR, the amide proton appears at δ 8.0–8.5 ppm, while aromatic protons resonate at δ 7.2–7.5 ppm. IR should show N-H stretching (~3260 cm⁻¹) and C=O absorption (~1660 cm⁻¹). Cross-reference with literature spectra to validate functional groups .

Q. How does this compound’s toxicity profile influence its use in experimental settings?

  • Methodological Answer : this compound has a low NOAEL (7 mg/kg/day in rats) but is metabolized to acetaminophen, which raises concerns about reprotoxic effects (e.g., testicular cancer risk in fetal exposure). Prioritize in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies. Use protective equipment during handling to minimize dermal/ocular exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s toxicological data, particularly regarding its metabolites?

  • Methodological Answer : Conduct metabolite tracking using LC-MS/MS to quantify acetaminophen formation in hepatic microsomal assays. Compare results across species (e.g., rat vs. human CYP450 isoforms) and apply Bayesian statistical models to assess dose-response relationships. Address discrepancies by isolating variables like exposure duration and metabolic pathways .

Q. What experimental designs validate this compound’s role in bio-energy transport studies in protein-like crystals?

  • Methodological Answer : Use infrared and Raman spectroscopy to analyze hydrogen-bonded amide-I vibrations in this compound crystals. Compare lattice constants (a = 1.9640 nm, b = 0.9483 nm, c = 0.7979 nm) and vibrational modes (e.g., 48 low-frequency Raman-active modes) to α-helix proteins. Validate energy dispersion models via temperature-dependent spectral shifts .

Q. How can solvent selection and cooling rates be systematically optimized for this compound recrystallization?

  • Methodological Answer : Design a fractional factorial experiment testing variables:

  • Solvent volume (10–30 mL/g crude this compound)
  • Cooling rate (0.5–2.0°C/min)
  • Seeding (presence/absence of pure this compound crystals)
    Measure outcomes via yield, melting point range, and HPLC purity. Use response surface methodology (RSM) to identify optimal conditions .

Q. What gaps exist in current this compound research, and how can they be addressed through novel methodologies?

  • Methodological Answer : Key gaps include long-term environmental persistence and interactions with H₂O₂ stabilizers (e.g., sodium stannate). Develop LC-UV protocols to quantify this compound degradation products in cosmetic waste. Apply density functional theory (DFT) to model stabilization mechanisms and compare with experimental kinetics .

Q. How can researchers design robust studies to analyze this compound’s hydrogen-bonding network in crystal structures?

  • Methodological Answer : Perform single-crystal X-ray diffraction to resolve intermolecular interactions. Refine data using software like SHELXL, focusing on N-H···O distances (typically ~2.8–3.0 Å). Compare with neutron diffraction results to validate proton positions .

Q. Methodological Guidelines

  • Formulating Research Questions : Ensure questions are specific (e.g., "How does solvent polarity affect this compound recrystallization yield?") and address literature gaps (e.g., metabolite toxicity). Avoid overly broad inquiries .
  • Handling Conflicting Data : Use meta-analysis tools (e.g., RevMan) to aggregate toxicity studies, weighting results by sample size and methodology rigor. Report confidence intervals to highlight uncertainty .

Properties

IUPAC Name

N-phenylacetamide
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InChI

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)
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InChI Key

FZERHIULMFGESH-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NC1=CC=CC=C1
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Molecular Formula

C8H9NO
Record name ACETANILIDE
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Related CAS

137020-73-6
Record name Poly(N-acetylaniline)
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DSSTOX Substance ID

DTXSID2022543
Record name N-Acetylaminobenzene
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Molecular Weight

135.16 g/mol
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Physical Description

Acetanilide is a white to gray solid. (NTP, 1992), Dry Powder, White odorless solid; [Hawley] White to gray solid; Sensitive to prolonged contact with air; [CAMEO] Off-white chips; [Alfa Aesar MSDS], Solid
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Boiling Point

579 °F at 760 mmHg (NTP, 1992), 304 °C @ 760 MM HG
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Flash Point

345 °F (NTP, 1992), 169 °C, 337 °F; 169 °C (OPEN CUP)
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Solubility

>20.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992), 1 G SOL IN 185 ML WATER, 3.4 ML ALC, 20 ML BOILING WATER, 3 ML METHANOL, 4 ML ACETONE, 0.6 ML BOILING ALCOHOL, IN 3.7 ML CHLOROFORM, 5 ML GLYCEROL, 8 ML DIOXANE, 47 ML BENZENE, 18 ML ETHER; VERY SPARINGLY SOL IN PETROLEUM ETHER; CHLORAL HYDRATE INCREASES SOLUBILITY IN WATER, SOL IN TOLUENE; VERY SOL IN HOT TOLUENE, IN CARBON TETRACHLORIDE, Water solubility= 6.93X10+3 mg/l at 25 °C, Slightly soluble in water; very soluble in ethanol and acetone; soluble in ethyl ether., 6.39 mg/mL at 25 °C
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Density

1.219 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.2190 @ 15 °C
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Vapor Density

4.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.65
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Vapor Pressure

1 mmHg at 237 °F (NTP, 1992), 0.00122 [mmHg], 1.22X10-3 mm Hg at 25 °C
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Color/Form

ORTHORHOMBIC PLATES OR SCALES FROM WATER, WHITE SHINING CRYSTALLINE SCALES, White, shining crystalline leaflets or white crystalline powder., Colorless, glossy, crystalline material.

CAS No.

103-84-4, 55576-55-1
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Melting Point

237.7 °F (NTP, 1992), 114.3 °C
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Synthesis routes and methods I

Procedure details

To the same reaction mixture containing the phosphonium salt as in Example 1 was added a mixture of 3.0 g. (0.05 mole) of acetic acid and 5.2 g. (0.056 mole) of aniline, and the resulting mixture was reacted under reflux for 2 hours. Thereafter, the same aftertreatment as in Example 1 was effected to obtain acetanilide, yield 20% based on acetic acid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0.05 mol
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reactant
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Quantity
0.056 mol
Type
reactant
Reaction Step Three
Yield
20%

Synthesis routes and methods II

Procedure details

The aminophenyl-β-sulfatoethylsulfone has been produced by reacting aniline with acetic anhydride to produce acetoanilide, followed by chlorosulfonating the latter with a largely excessive quantity of chlorosulfonic acid to produce acetylaminobenzenesulfonyl chloride, reducing the latter with sodium sulfite to produce the corresponding sulfinic acid, reacting the latter with ethylene oxide or ethylene chlorohydrin to produce acetylaminophenyl-β-hydroxyethylsulfone, and then subjecting the latter to hydrolysis and esterification in sulfuric acid to obtain the desired sulfuric ester.
[Compound]
Name
aminophenyl-β-sulfatoethylsulfone
Quantity
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Synthesis routes and methods III

Procedure details

1.19 g phenyl isocyanate was reacted with 0.6 g acetic acid in a 1:1 molar ratio in the presence of dibutyltin dichloride in methylene chloride (20 parts). The molar ratio of dibutyltin dichloride to phenyl isocyanate was 1:100. The reaction, product isolation and analysis were conducted as in Example 1. A 97.0% yield of acetanilide was obtained (1.20 g).
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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0 (± 1) mol
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Reaction Step Five
Yield
97%

Synthesis routes and methods IV

Procedure details

1.19 g phenyl isocyanate and 0.6 g acetic acid were reacted in a 1:1 isocyanate:acetic acid molar ratio. The reaction, product isolation and analysis were conducted as in Example 1. 0.45 g diphenyl urea and 0.9 g acetanilide were obtained.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acetanilide
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Acetanilide
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Reactant of Route 6
Reactant of Route 6
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